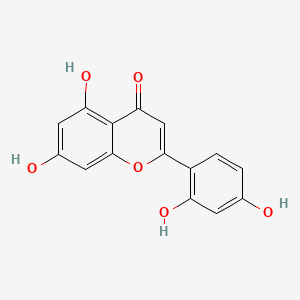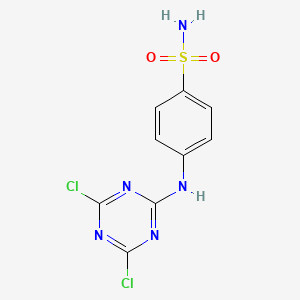
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a triazine ring substituted with dichloro groups and an amino group linked to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
準備方法
The synthesis of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in a suitable solvent, such as dioxane or dichloroethane, to achieve high yields .
化学反応の分析
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
科学的研究の応用
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as DNA gyrase in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA replication and transcription, leading to cell death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .
類似化合物との比較
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonamide can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits antimicrobial activity but has different chemical properties due to the presence of a carboxylic acid group.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-(4-(4-methoxy-phenyl)-thiazol-2-yl)-[1,3,5]-triazine-2,4-di-amine: This derivative has shown promising antibacterial activity and is structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonamide moiety, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
51757-37-0 |
|---|---|
分子式 |
C9H7Cl2N5O2S |
分子量 |
320.15 g/mol |
IUPAC名 |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H7Cl2N5O2S/c10-7-14-8(11)16-9(15-7)13-5-1-3-6(4-2-5)19(12,17)18/h1-4H,(H2,12,17,18)(H,13,14,15,16) |
InChIキー |
PUDTYTHERJACAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


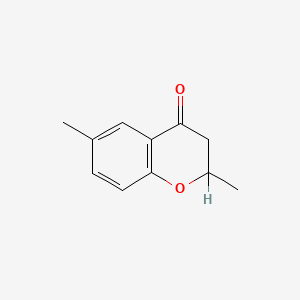
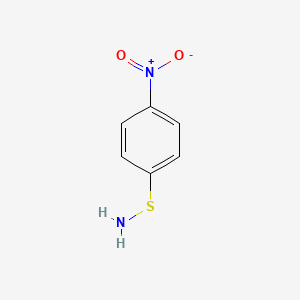
![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
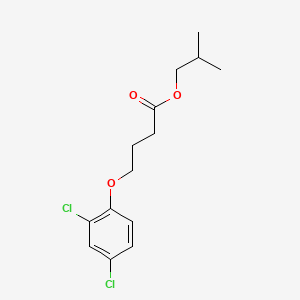
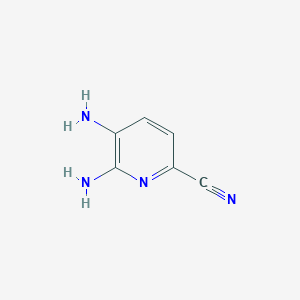
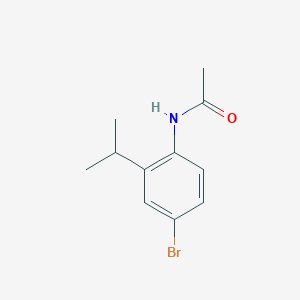
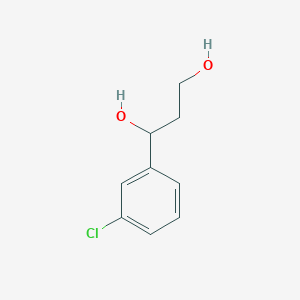

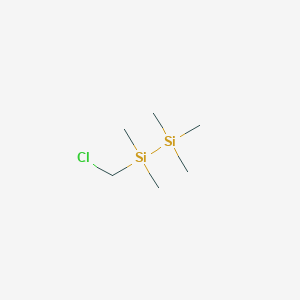
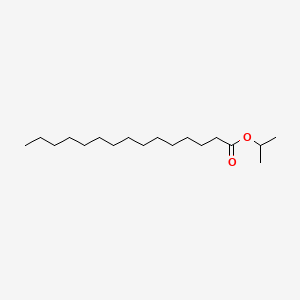
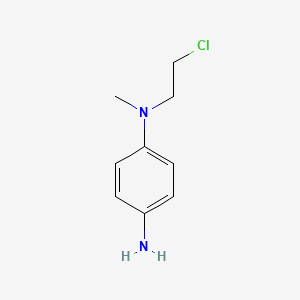

![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)
